Dimethyl sulfate
Description
Historical Perspectives on Dimethyl Sulfate (B86663) Synthesis and Early Research
The journey of dimethyl sulfate began in the early 19th century with its preparation in an impure form atamanchemicals.comwikipedia.orgatamanchemicals.combionity.comchemeurope.com. French chemist Félix-Polydore Boullay, along with Jean-Baptiste André Dumas, noted its role in the preparation of diethyl ether from sulfuric acid and ethanol (B145695) atamanchemicals.com. Further investigations by chemists like P. Claesson significantly advanced the understanding and refinement of its synthesis methods atamanchemicals.comwikipedia.orgatamanchemicals.combionity.comchemeurope.com.
Early synthetic routes included the esterification of sulfuric acid with methanol (B129727): 2 CH₃OH + H₂SO₄ → (CH₃)₂SO₄ + 2 H₂O atamanchemicals.combionity.comwikidoc.orgchemicalbook.comchemicalbook.com
Another method involved the distillation of methyl hydrogen sulfate: 2 CH₃HSO₄ → H₂SO₄ + (CH₃)₂SO₄ atamanchemicals.combionity.comwikidoc.orgchemicalbook.com
Commercially, this compound has been produced since at least the 1920s, with common industrial methods involving the continuous reaction of dimethyl ether with sulfur trioxide: CH₃OCH₃ + SO₃ → (CH₃)₂SO₄ atamanchemicals.combionity.comwikidoc.orgchemicalbook.comchemicalbook.com
Historically, this compound also found a brief and concerning application as a chemical warfare agent during World War I atamanchemicals.comwikipedia.orgatamanchemicals.comchemicalbook.comchemicalbook.comkansashealthsystem.com. This period underscored its potent and hazardous nature, leading to stringent handling protocols and the subsequent search for safer alternatives in certain applications.
Contemporary Significance of this compound in Advanced Chemical Synthesis and Biological Probing
In contemporary chemical research, this compound remains a vital reagent, primarily valued for its efficacy as a methylating agent. Its high reactivity and cost-effectiveness make it a preferred choice for introducing methyl groups onto a wide array of organic molecules, including phenols, amines, thiols, carboxylic acids, and alcohols atamanchemicals.comwikipedia.orgatamanchemicals.comwikidoc.orgchemicalbook.comchemicalbook.comnih.govatamankimya.comcanada.ca. This methylation is typically achieved through an S<0xE2><0x82><0x99>2 reaction mechanism, where one methyl group is transferred efficiently wikipedia.orgwikidoc.orgchemicalbook.com.
DMS is instrumental in the synthesis of numerous commercial products, such as dyes, perfumes, pharmaceuticals, agrochemicals, surfactants, and fabric softeners atamanchemicals.comatamanchemicals.comchemicalbook.comatamankimya.comcanada.casolubilityofthings.com. It is also employed in the preparation of quaternary ammonium (B1175870) salts, which have applications as surfactants and antibacterial agents chemicalbook.comatamankimya.comcanada.ca. Furthermore, recent research has highlighted its utility as an O-sulfation reagent for alcohols, phenols, and natural products, offering a versatile method for late-stage functionalization of bioactive molecules under mild conditions imarcgroup.com.
Beyond its role in synthetic chemistry, this compound has emerged as a crucial tool in biological research, particularly for probing the structure and dynamics of RNA. In this capacity, DMS acts as a base-specific chemical probe. It selectively methylates unpaired adenine (B156593) residues at their N1 position and cytosine residues at their N3 position, which are typically exposed and not involved in base pairing oup.comresearchgate.netunl.edujove.com. This modification is specific to the Watson-Crick face of these bases oup.comjove.com.
The technique, often referred to as DMS-MaPseq (this compound Mutational Profiling with Sequencing), involves incubating RNA with DMS, followed by reverse transcription. The reverse transcriptase encounters the methylated sites and either stalls or introduces a mutation, which can then be detected and quantified through sequencing oup.comresearchgate.netunl.edujove.com. This allows researchers to map the secondary structure of RNA molecules with single-base resolution, identifying which nucleotides are accessible (unpaired) and which are protected (paired) oup.comresearchgate.netunl.edujove.comresearchgate.net. The cell-permeable nature of DMS also enables in vivo RNA structure probing, providing insights into RNA conformation within its native cellular environment researchgate.netjove.com. This capability is invaluable for understanding the functional roles of RNA in biological processes.
Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₂H₆O₄S |
| Molecular Weight | 126.13 g/mol |
| Appearance | Colorless, oily liquid |
| Odor | Faint onion-like odor (or almost odorless) |
| Melting Point | -32 °C |
| Boiling Point | 188 °C (with decomposition) |
| Density | 1.333 g/mL at 25 °C |
| Vapor Pressure | 0.7 mm Hg at 25 °C |
| Solubility in Water | Slightly soluble (2.8 g/100 mL at 18 °C); reacts/hydrolyzes with water |
| Solubility in Organic Solvents | Miscible with many polar organic solvents and aromatic hydrocarbons; sparingly soluble in aliphatic hydrocarbons and carbon disulfide. |
| Flash Point | 182 °F (83 °C) |
| Stability | Stable at room temperature; hydrolyzes rapidly in water; moisture-sensitive. |
Structure
3D Structure
Properties
IUPAC Name |
dimethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O4S/c1-5-7(3,4)6-2/h1-2H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYGXNSJCAHWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O4S, Array | |
| Record name | DIMETHYL SULFATE | |
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| Record name | DIMETHYL SULFATE | |
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DSSTOX Substance ID |
DTXSID5024055 | |
| Record name | Dimethyl sulfate | |
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Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dimethyl sulfate is a colorless oily liquid, odorless to a faint onion-like odor. It is very toxic by inhalation. It is a combustible liquid and has a flash point of 182 °F. It is slightly soluble in water and decomposed by water to give sulfuric acid with evolution of heat. It is corrosive to metals and tissue. It is a potent methylating agent., Liquid, Colorless, oily liquid with a faint, onion-like odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless, oily liquid with a faint, onion-like odor. | |
| Record name | DIMETHYL SULFATE | |
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| Record name | Sulfuric acid, dimethyl ester | |
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| Record name | DIMETHYL SULFATE | |
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| Record name | Dimethyl sulfate | |
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| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
About 370 °F (with decomposition) (EPA, 1998), About 188 °C with decomposition, BP: 76 °C at 15 mm Hg, 370 °F (decomposes), 370 °F (Decomposes) | |
| Record name | DIMETHYL SULFATE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
182 °F (EPA, 1998), 182 °F, 182 °F (83 °C) (open cup), 83 °C c.c. | |
| Record name | DIMETHYL SULFATE | |
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| Record name | Dimethyl sulfate | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
3 % at 64 °F (NIOSH, 2023), Sol in ether, dioxane, acetone, aromatic hydrocarbons., Sparingly sol in carbon disulfide, aliphatic hydrocarbons., Miscible in ethanol; soluble in ethyl ether, carbon tetrachloride and benzene; insoluble in carbon disulfide, Solubility in water 2.8 g/100 ml at 18 °C. Hydrolysis is rapid at or above this temperature., In water, 2,8X10+4 mg/L at 18 °C, Solubility in water, g/100ml at 18 °C: 2.8, (64 °F): 3% | |
| Record name | DIMETHYL SULFATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.3283 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3322 g/cu cm at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.33 | |
| Record name | DIMETHYL SULFATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIMETHYL SULFATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | DIMETHYL SULFATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/644 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Dimethyl sulfate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0229.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.35 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.35 (Air = 1), Relative vapor density (air = 1): 4.4 | |
| Record name | DIMETHYL SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0148 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.1 to 0.5 mmHg at 68 °F (EPA, 1998), 0.67 [mmHg], 0.677 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 65, 0.1 mmHg | |
| Record name | DIMETHYL SULFATE | |
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| URL | https://cameochemicals.noaa.gov/chemical/589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://haz-map.com/Agents/407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/932 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYL SULFATE | |
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Impurities |
... AVAILABLE AS TECHNICAL GRADE PRODUCT WHICH CONTAINS SMALL AMT OF ACID IMPURITIES., Commercial dimethyl sulfate may contain trace amounts of sulfuric acid., Technical grade dimethyl sulfate contains small amounts of dimethyl ether. | |
| Record name | DIMETHYL SULFATE | |
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Color/Form |
Colorless oily liquid | |
CAS No. |
77-78-1 | |
| Record name | DIMETHYL SULFATE | |
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| Record name | DIMETHYL SULFATE | |
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| Record name | Sulfuric acid, dimethyl ester | |
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Melting Point |
-25.15 °F (EPA, 1998), -27 °C, -32 °C, -25 °F | |
| Record name | DIMETHYL SULFATE | |
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Mechanistic Investigations of Dimethyl Sulfate Reactivity
Fundamental Alkylation Mechanisms: SN2 Pathways and Nucleophilic Attack
Dimethyl sulfate (B86663) ((CH₃)₂SO₄) is a powerful methylating agent widely utilized in organic synthesis due to its high reactivity. echemi.com The principal mechanism governing its reactivity is the bimolecular nucleophilic substitution (SN2) reaction. uq.edu.austackexchange.com In this pathway, a nucleophile attacks one of the electrophilic methyl carbons of the dimethyl sulfate molecule. Simultaneously, the carbon-oxygen bond breaks, and the methyl sulfate anion ([CH₃OSO₃]⁻), a very stable and effective leaving group, is displaced. stackexchange.com This concerted, single-step process results in the transfer of a methyl group to the nucleophile. stackexchange.comcdnsciencepub.com
The high efficiency of this compound as a methylating agent in SN2 reactions is attributed to the minimal steric hindrance around the methyl groups and the excellent leaving group ability of the methyl sulfate ion. stackexchange.com Compared to other methylating agents, it is favored in industrial applications for its low cost and high reactivity. echemi.com The reaction involves the transfer of the first methyl group more rapidly than the second. echemi.com
Alkylation of Biological Macromolecules: DNA and Protein Interactions
The potent electrophilic nature of this compound enables it to alkylate a variety of biological macromolecules, most notably nucleic acids and proteins. uq.edu.au As a monofunctional alkylating agent, it reacts directly with these molecules without the need for metabolic activation. uq.edu.au The primary mechanism for this interaction is the SN2 pathway, where nucleophilic centers within the macromolecules attack the methyl groups of this compound. uq.edu.au
In the context of DNA, this compound can methylate the purine (B94841) and pyrimidine (B1678525) bases. This alkylation can occur on various nitrogen and oxygen atoms within the DNA structure, leading to the formation of DNA adducts. uq.edu.au The interaction is not limited to naked DNA; this compound is cell-permeable and can be used for in vivo studies to probe DNA-protein interactions, a technique known as DMS footprinting. researchgate.net In these assays, the binding of a protein to a specific DNA sequence can either protect certain purine bases from methylation by this compound or enhance the reactivity of others, revealing the precise location of protein-DNA contacts. researchgate.net
This compound also reacts with proteins, targeting nucleophilic amino acid residues. The specific sites of protein alkylation depend on the accessibility and nucleophilicity of the amino acid side chains.
Site-Specific Alkylation within Nucleic Acids: Purine Methylation Patterns
The reaction of this compound with nucleic acids exhibits significant site specificity, primarily targeting the nitrogen atoms of purine bases, which act as strong nucleophiles. uq.edu.au Research has consistently shown that the most frequent sites of methylation in DNA are the N7 position of guanine (B1146940) and the N3 position of adenine (B156593). uq.edu.auresearchgate.net The N7-methylguanine and N3-methyladenine adducts are the major products formed when DNA reacts with this compound both in vitro and in vivo. uq.edu.au
Methylation at the N7 position of guanine occurs in the major groove of the DNA double helix, while methylation at the N3 position of adenine takes place in the minor groove. researchgate.net This differential reactivity is a valuable tool for probing the structure of DNA and its complexes. For instance, DMS is used to determine the secondary structure of RNA, as it preferentially methylates unpaired adenine and cytosine residues at their Watson-Crick faces, while base-paired nucleotides are protected. echemi.com
While N7-guanine and N3-adenine are the predominant adducts, other, less frequent methylation events can occur. For example, the O⁶ position of guanine, a weaker nucleophilic center, is methylated at very low levels by this compound. uq.edu.au The formation of O⁶-methylguanine is particularly significant as it is a known pre-mutagenic lesion that can lead to GC→AT transition mutations. uq.edu.au
| Purine Base | Primary Methylation Site | DNA Groove Location | Relative Abundance |
|---|---|---|---|
| Guanine | N7 | Major Groove | High uq.edu.auresearchgate.net |
| Adenine | N3 | Minor Groove | High uq.edu.auresearchgate.net |
| Guanine | O⁶ | Major Groove | Very Low uq.edu.au |
Hydrolytic Degradation Pathways of this compound
This compound undergoes hydrolytic degradation when it comes into contact with water. atamanchemicals.comnih.gov This reaction is a crucial pathway for its decomposition in aqueous environments. The hydrolysis proceeds via a nucleophilic attack of a water molecule on one of the methyl groups, consistent with an SN2 mechanism. stackexchange.com Water, although a weak nucleophile, can react with the highly electrophilic this compound, especially given that the methyl sulfate anion is an excellent leaving group. stackexchange.com
The initial step of hydrolysis results in the formation of monomethyl sulfate (also known as methyl hydrogen sulfate) and methanol (B129727). stackexchange.com The reaction can be represented as:
(CH₃)₂SO₄ + H₂O → CH₃OH + CH₃OSO₃H
This reaction is generally slow but is the primary degradation pathway in the absence of stronger nucleophiles. stackexchange.com The monomethyl sulfate formed in this first step is a relatively poor alkylating agent and is more stable than this compound. enovatia.com The rate of hydrolysis can be influenced by temperature and the presence of other nucleophiles. cdnsciencepub.comenovatia.com In aqueous solutions, the hydrolysis of the first methyl group is significantly faster than the potential hydrolysis of the second. cdnsciencepub.com Ultimately, the complete hydrolysis of this compound yields sulfuric acid and two molecules of methanol.
Structure-Reactivity Relationships in Methylation Chemistry
The reactivity of this compound as a methylating agent is intrinsically linked to its molecular structure. As a dialkyl sulfate, it is classified as a classic SN2 electrophile. scispace.com Several structural features contribute to its high reactivity in this regard:
Unhindered Electrophilic Center : The methyl groups in this compound are sterically unhindered, allowing for easy access by a wide range of nucleophiles. This lack of steric bulk is a key requirement for efficient SN2 reactions. stackexchange.com
Excellent Leaving Group : The methyl sulfate anion (CH₃SO₄⁻) is a very weak base, making it an excellent leaving group. Its stability is due to the delocalization of the negative charge across the sulfonate group. A good leaving group is essential for a low activation energy in SN2 reactions. stackexchange.com
Polarity of the S-O-C bond : The significant electronegativity difference between the oxygen and sulfur atoms creates a highly polarized bond, rendering the methyl carbons strongly electrophilic and susceptible to nucleophilic attack.
The structure of this compound dictates its preference for certain types of nucleophiles. SN2 agents, like this compound, generally react more readily with "soft" nucleophiles, such as the nitrogen atoms in purine rings. scispace.com This contrasts with SN1-type alkylating agents (e.g., N-methyl-N-nitrosourea), which generate a more reactive carbocation intermediate and tend to react more extensively with "hard" nucleophiles, such as the oxygen atoms in DNA bases. scispace.com This difference in mechanism and preference explains the distinct patterns of DNA adducts formed by these two classes of alkylating agents, with this compound predominantly yielding N-alkylated purines. uq.edu.auscispace.com
Advanced Synthetic Applications of Dimethyl Sulfate in Organic Chemistry
Selective Methylation Reactions in Complex Molecule Synthesis
Dimethyl sulfate (B86663) is highly valued for its ability to efficiently methylate a wide range of functional groups. Its reactivity allows for selective transformations, which are crucial in the multi-step synthesis of complex organic molecules, including pharmaceuticals, natural products, and fine chemicals.
O-Methylation of Phenols and Alcohols
The O-methylation of phenols to form aryl methyl ethers (anisoles) and the methylation of alcohols to form alkyl methyl ethers are among the most common and industrially significant applications of dimethyl sulfate. The reaction typically involves the deprotonation of the hydroxyl group by a base, followed by nucleophilic attack of the resulting alkoxide or phenoxide on one of the methyl groups of DMS.
Phenols: this compound is widely employed for the O-methylation of phenols, often in the presence of bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). This reaction is synthetically efficient, leading to anisoles with high yields. For instance, the synthesis of anisole (B1667542) from phenol (B47542) using DMS and NaOH can achieve yields upwards of 90-93% under optimized conditions researchgate.netgoogle.comacs.org. The reaction can be performed in aqueous or organic solvent systems, and phase-transfer catalysts (PTCs) can be utilized to enhance reaction rates and yields, especially in biphasic systems mdma.chjcsp.org.pkresearchgate.netsci-hub.seup.ptsci-hub.sersc.orgresearchgate.net. While selective mono-O-methylation of dihydric phenols can be challenging due to the potential for dialkylation, careful control of stoichiometry and reaction conditions can favor the desired mono-methylated product sci-hub.se.
Alcohols: DMS is also an effective methylating agent for aliphatic alcohols, converting them into methyl ethers. This transformation is valuable in modifying the properties of complex molecules containing alcohol functionalities nih.gov. For example, it has been used in the modification of polymers containing hydroxyl groups core.ac.uk.
Table 3.1.1: Examples of O-Methylation Reactions with this compound
| Substrate | Product | Reagent/Base | Solvent | Yield (%) | Notes |
| Phenol | Anisole | DMS / NaOH | H₂O / Organic | 90-93 | High yield, common industrial method researchgate.netgoogle.comacs.org |
| β-Naphthol | Methyl β-naphthyl ether | DMS / NaOH | N/A | 65-73 | Reaction at 75-78°C google.com |
| Hydroquinone | 4-Methoxyphenol | DMS / Base | N/A | Varies | Selective mono-methylation can be challenging sci-hub.se |
| Sterically Hindered Phenol | Corresponding Methyl Ether | DMS / Base / PTC | N/A | Good | Mild conditions reported with DMC, but DMS is also applicable researchgate.netsci-hub.se |
| Glycerol | Glycerol Methyl Ethers | DMS / Alumina | Cyclohexane | High | Selective mono-ether formation possible researchgate.net |
N-Methylation of Amines
This compound is a potent reagent for the N-methylation of primary and secondary amines, leading to tertiary amines and quaternary ammonium (B1175870) salts, respectively. This reaction is crucial in the synthesis of many biologically active compounds and functional materials.
Selective N-Methylation: Achieving selective mono- or di-methylation without over-methylation to quaternary salts requires careful control of reaction conditions, including the stoichiometry of DMS, reaction temperature, and the choice of base. For instance, in the synthesis of N-methylated amino acid derivatives, DMS in the presence of sodium hydride has been employed, yielding desired products in good yields researchgate.net. While dimethyl carbonate (DMC) is often favored for selective mono-N-methylation of primary aromatic amines due to its milder reactivity and selectivity over DMS, DMS remains a powerful tool for achieving N-methylation, especially when higher degrees of methylation or specific quaternary ammonium salts are targeted nih.goviupac.orgrsc.orgunits.it.
Table 3.1.2: Examples of N-Methylation Reactions with this compound
| Substrate | Product | Reagent/Base | Solvent | Yield (%) | Notes |
| Primary Aromatic Amine (Aniline) | N-Methylaniline / N,N-Dimethylaniline | DMS | N/A | Varies | Selectivity depends on conditions; DMC with zeolites offers high mono-N-methylation selectivity iupac.orgrsc.org |
| 2-Dimethylamino ethyl methacrylate (B99206) | Quaternary Ammonium Monomer | DMS | N/A | High | Used in polymer synthesis thieme-connect.comresearchgate.net |
| Amino Acid Derivative | N-Methyl Amino Acid Derivative | DMS / NaH | DMSO | Good | Practical method for amino acid modification researchgate.net |
| 1-Vinylimidazole | 3-Alkyl-1-vinylimidazolium iodides/sulfates | DMS | Ethyl acetate (B1210297) | 42.2 | Quaternization reaction researchgate.net |
| Polydimethylaminoethyl methacrylate | Quaternized Polymer | DMS | N/A | High | Post-polymerization modification researchgate.net |
S-Methylation of Thiols
This compound is an effective reagent for the S-methylation of thiols, converting them into thioethers. This reaction is important in the synthesis of sulfur-containing organic compounds, which find applications in pharmaceuticals and materials science.
Thioether Formation: The S-methylation of thiols typically proceeds smoothly with DMS, often in the presence of a base. The high nucleophilicity of thiols generally allows for efficient methylation. Research indicates that DMS can be used for the S-methylation of thiols, yielding thioethers in good to high yields researchgate.netnih.gov. For instance, it can be employed in the synthesis of methyl thioethers from aryl thiols researchgate.net.
Table 3.1.3: Examples of S-Methylation Reactions with this compound
| Substrate | Product | Reagent/Base | Solvent | Yield (%) | Notes |
| Thiol | Thioether | DMS / Base | N/A | Good | Efficient S-methylation researchgate.netnih.gov |
| 4-Mercaptophenylacetic acid | (4-(Methylsulfanyl)phenyl)acetic acid | DMS / K₂CO₃ | DMF | 95 | Selective S-methylation over carboxylic acid thieme-connect.com |
| Thiophenol | Thioanisole | DMS / Base | N/A | Varies | Can be challenging to achieve selectivity over ring methylation researchgate.net |
Emerging Applications in Polymer and Material Science
This compound finds utility in polymer chemistry, primarily for introducing cationic charges into polymers through quaternization reactions or for modifying polymer backbones.
Polymer Functionalization and Synthesis: DMS is used to quaternize tertiary amine groups present in monomers or polymers, yielding cationic polymers. For example, the synthesis of antibacterial polymers often involves the quaternization of monomers like 2-dimethylamino ethyl methacrylate with DMS to create quaternary ammonium salts, which are then polymerized thieme-connect.comresearchgate.net. Similarly, polymers with pendant amine groups, such as functionalized polysulfones or vinyl pyridine (B92270) derivatives, can be quaternized using DMS to impart specific properties like hydrophilicity or to create charged surfaces researchgate.netwrc.org.zadoi.org. In some instances, DMS has been explored for modifying natural polymers like cellulose, though often in conjunction with other reagents or under specific conditions core.ac.uk.
Table 3.2: Examples of this compound in Polymer and Material Science
| Monomer/Polymer System | Modification/Product | Reagent/Conditions | Application | Notes |
| 2-Dimethylamino ethyl methacrylate | Quaternary Ammonium Salt Monomer | DMS | Antibacterial Polymers | High yield synthesis, precursor for polymers thieme-connect.comresearchgate.net |
| Polysulfone with Dipyridyl Groups | Polymeric Pyridinium (B92312) Perchlorate Derivative | DMS / Perchloric Acid | Membrane Preparation | Imparts hydrophilic characteristics wrc.org.za |
| 1-Vinylimidazole | Vinylimidazolium Salts | DMS | Cationic Polymers | Quaternization reaction for polymerization researchgate.net |
| Poly(2-vinyl-4,4-dimethyl azlactone) | N-Methylated Derivative | DMS / NaH | Drug Conjugation | Post-polymerization modification researchgate.net |
| Poly(2-methyl-5-vinyl pyridine) | Poly(1,2-dimethyl-5-vinyl pyridinium methosulfate) | DMS / Ammonium Persulphate | Polymers with cationic charges | Used in polymer synthesis and modification researchgate.net |
| Polydimethylaminoethyl methacrylate | Quaternized Polymer (positively charged surface) | DMS | Antibacterial Surfaces | Surface modification studies researchgate.net |
Catalytic Strategies and Reaction Optimization for this compound-Mediated Methylations
The efficiency and selectivity of this compound-mediated methylations can be significantly enhanced through the judicious use of catalysts, appropriate solvent systems, and controlled reaction conditions.
Catalysis: Phase-transfer catalysis (PTC) is a prominent strategy for improving DMS-mediated methylations, particularly for O-methylation of phenols. PTC systems, often employing quaternary ammonium salts like tetrabutylammonium (B224687) bromide (TBAB) as the phase-transfer agent and bases like K₂CO₃ or NaOH, facilitate the transfer of the nucleophile (phenoxide) into the organic phase where DMS resides, thereby increasing reaction rates and yields under milder conditions mdma.chjcsp.org.pkresearchgate.netsci-hub.seup.ptsci-hub.sersc.orgresearchgate.net. In N-methylation, tertiary amines or specific organocatalysts can also play a role, although DMC is often preferred for selective mono-N-methylation with catalytic systems iupac.orgresearchgate.net. For S-methylation, bases are typically employed, and research explores various solvent and base combinations for optimization researchgate.netthieme-connect.com.
Reaction Optimization: Optimization efforts often focus on controlling the reaction temperature, solvent, and the molar ratios of reactants and catalysts. For example, in the methylation of RNA bases using DMS for structural analysis, optimizing the amount of DMS and the reaction time has been shown to improve data accuracy and reduce background noise unl.edu. While DMS is a powerful methylating agent, its high toxicity necessitates careful handling and consideration of alternative, greener methylating agents like dimethyl carbonate (DMC) for certain applications, especially when high selectivity is paramount and safety is a primary concern mdma.chresearchgate.netup.ptrsc.orgiupac.orgrsc.orgresearchgate.netscispace.com. However, for applications requiring high reactivity and cost-effectiveness, DMS remains a preferred industrial reagent, with optimization focusing on maximizing yield and selectivity while minimizing hazards through controlled reaction parameters google.comnih.gov.
List of Compounds Used
this compound ((CH₃O)₂SO₂, DMS)
Phenol
Anisole
β-Naphthol
Methyl β-naphthyl ether
Hydroquinone
4-Methoxyphenol
Glycerol
Glycerol Methyl Ethers
Primary Aromatic Amine (e.g., Aniline)
N-Methylaniline
N,N-Dimethylaniline
2-Dimethylamino ethyl methacrylate
Quaternary Ammonium Monomer
Amino Acid Derivative
N-Methyl Amino Acid Derivative
1-Vinylimidazole
Vinylimidazolium Salts
Polydimethylaminoethyl methacrylate
Quaternized Polymer
Thiol
Thioether
4-Mercaptophenylacetic acid
(4-(Methylsulfanyl)phenyl)acetic acid
Thiophenol
Thioanisole
Polysulfone
Dipyridyl Groups
Polymeric Pyridinium Perchlorate
Poly(2-methyl-5-vinyl pyridine)
Poly(1,2-dimethyl-5-vinyl pyridinium methosulfate)
Sodium hydroxide (NaOH)
Potassium carbonate (K₂CO₃)
Sodium hydride (NaH)
Phase-transfer catalysts (PTC) (e.g., Tetrabutylammonium bromide (TBAB))
Dimethyl carbonate (DMC)
Methanol (B129727) (MeOH)
Cyclohexane
Dimethyl sulfoxide (B87167) (DMSO)
Ethyl acetate
Water
Zeolites
Alumina
Sodium methyl sulfate
Sodium sulfide (B99878)
Sodium bicarbonate (NaHCO₃)
Tetrabutylammonium hydroxide (TMAOH)
Dimethyl sulfite (B76179)
Methyl iodide (MeI)
Formaldehyde
Carbon dioxide (CO₂)
Hydrogen (H₂)
Copper catalysts (e.g., CuO, Cu₃)
Ruthenium catalysts (e.g., Ru(acac)₃)
Phosphine ligands (e.g., triphos)
Ammonia
Urea
Methyl triflate
Biological and Molecular Pathomechanisms of Dimethyl Sulfate
Genotoxic Mechanisms of Dimethyl Sulfate (B86663)
Dimethyl sulfate is a potent monofunctional alkylating agent that exerts its genotoxic effects by directly reacting with DNA. nih.gov Its chemical reactivity, specifically through a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction mechanism, dictates the types of DNA lesions it produces. nih.govnih.gov This reactivity does not require metabolic activation, allowing this compound to directly damage genetic material in a wide range of organisms. nih.govwho.int The compound has been shown to induce a variety of genetic alterations, including DNA adducts, strand breaks, chromosomal aberrations, and gene mutations in numerous in vitro and in vivo test systems. nih.govnih.govinchem.org
The primary mechanism of this compound's genotoxicity is the covalent addition of a methyl group to DNA bases, forming DNA adducts. oup.com As a typical S\textsubscript{N}2 alkylating agent, it preferentially reacts with strong nucleophilic centers in the DNA, particularly the nitrogen atoms of purine (B94841) bases. nih.govnih.gov
The major DNA adducts formed by the reaction of this compound with DNA are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA). nih.gov These adducts arise from the methylation of the N7 position of guanine (B1146940) and the N3 position of adenine (B156593), which are highly nucleophilic sites. nih.govnih.gov Studies have consistently shown that N7-MeG is the most abundant lesion, followed by N3-MeA. nih.govnih.gov
In one quantitative analysis of this compound-treated DNA, the relative proportions of the main methylated adducts were determined. nih.gov This research highlights the compound's strong preference for alkylating these specific nitrogen atoms within the DNA structure. nih.govnih.gov The formation of these adducts has been observed both in vitro and in vivo. nih.gov For instance, following exposure of rats to this compound, N7-methylguanine and N3-methyladenine were detected in DNA isolated from respiratory tract tissues. nih.gov The presence of these adducts can destabilize the glycosidic bond between the base and the deoxyribose sugar, potentially leading to depurination and the formation of an abasic site, which can then be processed into more severe DNA damage. oup.com
| DNA Adduct | Relative Proportion (%) |
|---|---|
| N7-Methylguanine | 61.53 ± 2.97 |
| N3-Methyladenine | 38.19 ± 2.99 |
| O6-Methylguanine | 0.29 ± 0.02 |
While this compound predominantly alkylates nitrogen atoms, it reacts to a much lesser extent with weaker nucleophilic centers, such as the oxygen atoms in DNA bases. nih.gov The most significant of these minor adducts is O\textsuperscript{6}-methylguanine (O\textsuperscript{6}-MeG), which is formed at very low levels, often representing less than 1% of the total methylation products. nih.govnih.govnnk.gov.hu
Despite its low frequency, O\textsuperscript{6}-methylguanine is a critical miscoding lesion and is considered highly mutagenic. nih.govnnk.gov.hu During DNA replication, O\textsuperscript{6}-methylguanine can mispair with thymine instead of cytosine. This mispairing leads to GC→AT transition mutations if the lesion is not repaired before the next round of DNA synthesis. nih.govoup.com The formation of O\textsuperscript{6}-methylguanine, even at low yields, is thought to be a significant contributor to the mutagenic and carcinogenic properties of S\textsubscript{N}2 alkylating agents like this compound. nih.govnih.govnnk.gov.hu The low level of these mispairing adducts may explain why this compound is considered a weak carcinogen compared to S\textsubscript{N}1 alkylating agents, which produce higher relative levels of O\textsuperscript{6}-methylguanine. nih.gov
The formation of DNA adducts by this compound can lead to more complex forms of DNA damage. The primary adducts, N7-methylguanine and N3-methyladenine, can destabilize the N-glycosidic bond, leading to spontaneous depurination and the creation of apurinic/apyrimidinic (AP) sites. nih.govoup.com These AP sites, if not properly repaired by base excision repair pathways, can be converted into DNA single-strand breaks during replication. mdpi.com
In addition to strand breaks, this compound is a potent inducer of larger-scale genetic damage, including chromosomal aberrations and sister chromatid exchanges. nih.govnih.govwho.int These effects have been consistently observed in various in vitro studies using mammalian cells. nih.gov Furthermore, chromosomal aberrations have been reported in the circulating lymphocytes of workers occupationally exposed to this compound, demonstrating its clastogenic activity in humans. nih.govwho.int The cytotoxic, mutagenic, and carcinogenic activities of this compound are attributed not only to the direct miscoding potential of adducts like O\textsuperscript{6}-methylguanine but also to these indirect effects of depurination, subsequent DNA strand breakage, and resulting chromosomal damage. nih.gov
This compound exhibits mutagenic activity across a wide spectrum of biological systems, from prokaryotes to mammals. nih.govnih.gov It has been shown to induce mutations in bacteria, such as Salmonella typhimurium and Escherichia coli, as well as in yeast, the fruit fly Drosophila melanogaster, and various mammalian cell lines, including Chinese Hamster Ovary (CHO) cells. nih.govnih.govoup.comnih.gov
The primary mutagenic outcome of this compound exposure is the induction of base-pair substitutions. nih.govoup.com The miscoding O\textsuperscript{6}-methylguanine adduct is a direct cause of GC→AT transitions. nih.govoup.com However, studies in E. coli have shown that this compound can induce a broader spectrum of base pair substitutions, including GC→TA and AT→TA transversions, along with lower frequencies of frameshift mutations. oup.com The induction of mutations other than GC→AT transitions may be explained by indirect mechanisms, such as the error-prone processing of abasic sites that result from the chemical instability of N7-methylguanine and N3-methyladenine adducts. oup.com In mammalian cells, this compound has been demonstrated to be mutagenic in the CHO/HGPRT system. nih.gov The collective evidence from these diverse systems confirms that this compound is a potent mutagen, capable of inducing a range of genetic alterations primarily through mechanisms linked to DNA alkylation. nih.gov
| Organism/Cell System | Type of Genetic Damage Observed | Reference |
|---|---|---|
| Bacteria (E. coli, S. typhimurium) | Base-pair substitutions (GC→AT, GC→TA, AT→TA), Frameshift mutations | oup.com |
| Drosophila melanogaster | Somatic mutations, Gene mutations | nih.gov |
| Mammalian Cells (in vitro) | Gene mutations, Sister chromatid exchanges, Chromosomal aberrations, DNA strand breaks | nih.govwho.int |
| Humans (in vivo, occupational exposure) | Chromosomal aberrations in lymphocytes | nih.govwho.int |
DNA Adduct Formation and Associated Repair Pathways
Carcinogenic Pathways and Molecular Signatures Induced by this compound
The carcinogenic activity of this compound is a direct consequence of its potent genotoxic and mutagenic properties. nih.govcanada.ca By alkylating DNA, inducing miscoding lesions, causing strand breaks, and promoting chromosomal instability, this compound can initiate the multi-step process of carcinogenesis. nih.govnnk.gov.hu The International Agency for Research on Cancer (IARC) has classified this compound as "probably carcinogenic to humans" (Group 2A), based on sufficient evidence of carcinogenicity in experimental animals and strong mechanistic evidence. nih.govwho.int
Carcinogenicity studies in rats have demonstrated that this compound can induce tumors through various routes of exposure. canada.canih.gov Inhalation exposure led to tumors in the respiratory tract, particularly the nasal cavity. inchem.orgnih.govnih.gov Subcutaneous injection produced local sarcomas, and intravenous administration to pregnant rats resulted in nervous system tumors in their offspring. who.intnih.gov
The carcinogenic pathway is believed to be initiated by the formation of critical DNA adducts, such as O\textsuperscript{6}-methylguanine, which can lead to point mutations in key proto-oncogenes or tumor suppressor genes. nih.govnnk.gov.hu The subsequent clastogenic effects, leading to chromosomal rearrangements, can further drive malignant transformation. nih.gov While specific molecular signatures for this compound-induced cancers are not extensively detailed in the literature, they are expected to be consistent with those caused by other monofunctional S\textsubscript{N}2 alkylating agents. This would likely involve a high frequency of GC→AT transition mutations. The carcinogenicity of this compound is thus intrinsically linked to its fundamental reactivity as a powerful DNA methylating agent. nih.govcanada.ca
Molecular Basis of Tumorigenesis in Experimental Models
The tumorigenic activity of this compound is a direct consequence of its genotoxicity. As a monofunctional alkylating agent, it reacts with DNA through a bimolecular nucleophilic substitution (Sɴ2) mechanism. nih.gov This reaction involves the formation of a transition complex with strong nucleophiles within the DNA molecule, particularly the nitrogen atoms on purine bases. nih.gov In vitro and in vivo studies have consistently shown that this compound directly alkylates DNA, leading to the formation of various methylated bases. nih.gov
The primary adducts formed are N7-methylguanine and N3-methyladenine. nih.govepa.gov It reacts to a much lesser extent with weaker nucleophilic centers, such as the O⁶-position of guanine. nih.gov The formation of these adducts is a critical initiating event in carcinogenesis. In experimental animal models, the carcinogenicity of this compound has been clearly demonstrated. Studies in rats have shown that it can induce tumors at various tissue sites through different routes of exposure. who.int
| Experimental Model | Route of Exposure | Tumor Types Observed |
| Rats | Inhalation | Cancer of the nasal cavity (squamous-cell carcinoma) and other local tumors. who.int |
| Rats | Subcutaneous Injection | Sarcomas at the site of injection. nih.govwho.int |
| Pregnant Rats | Intravenous Injection | Tumors of the nervous system in offspring. nih.govwho.int |
This table summarizes the findings on this compound-induced tumorigenesis in experimental rat models.
Indirect Carcinogenic Effects: Depurination and DNA Instability
While the formation of DNA adducts is the primary molecular event, the subsequent cellular responses and consequences of this damage are crucial to this compound's carcinogenic mechanism. The cytotoxic, mutagenic, and carcinogenic activities of Sɴ2 alkylating agents like this compound are thought to owe more to the indirect effects of DNA damage than to direct mispairing during replication. nih.gov
Alkylation of the N7 position of guanine and the N3 position of adenine weakens the N-glycosidic bond that links the purine base to the deoxyribose sugar backbone of DNA. This destabilization facilitates the spontaneous cleavage of this bond, a process known as depurination, which leaves an apurinic (AP) site in the DNA strand. These AP sites are non-coding lesions and can disrupt DNA replication and transcription.
If these AP sites are not properly repaired by base excision repair (BER) pathways, they can lead to the insertion of an incorrect base opposite the lesion during DNA replication, resulting in mutations. Furthermore, the accumulation of AP sites can lead to the formation of single-strand breaks and, subsequently, double-strand breaks in the DNA. nih.gov This DNA instability and the resulting chromosomal damage are considered significant contributors to the carcinogenic activity of this compound. nih.gov
| DNA Adduct | Primary Atom Alkylated | Consequence |
| N7-methylguanine | N7 of Guanine | Weakens N-glycosidic bond, leading to depurination. nih.gov |
| N3-methyladenine | N3 of Adenine | Weakens N-glycosidic bond, leading to depurination. nih.gov |
| O⁶-methylguanine | O⁶ of Guanine | A mispairing adduct, but formed at low levels by this compound. nih.gov |
This table details the major DNA adducts formed by this compound and their primary consequences for DNA stability.
Biotransformation and Metabolic Fate of this compound
The metabolic fate of this compound in biological systems is largely dictated by its high chemical reactivity. Its biotransformation involves both rapid non-enzymatic decomposition and enzymatic pathways.
In Vivo Decomposition and Distribution Dynamics
Following administration, this compound is very rapidly cleared from the circulation. nih.gov In studies involving intravenous injection in rats, the compound was no longer detectable in the blood after just three to five minutes. acs.orgfrontiersin.org This rapid disappearance is not primarily due to metabolic enzymes but rather its swift decomposition upon contact with water and other nucleophiles. nih.gov
This compound hydrolyzes readily in aqueous environments to form monomethyl sulfate and methanol (B129727). epa.govwho.int This hydrolysis is a key route of breakdown and detoxification. who.int The in vivo breakdown of the compound is considerably faster than what would be expected from its hydrolysis rate in a simple buffered solution, which is attributed to its high reactivity with a wide range of cellular constituents. frontiersin.org
Role of Glutathione-Dependent Pathways in Xenobiotic Metabolism
The metabolism of this compound involves both enzymatic and non-enzymatic pathways. epa.gov As a potent electrophile, this compound is a substrate for detoxification pathways that handle such compounds. The enzymatic pathways implicated in its metabolism include those involving Glutathione S-transferase (GST). epa.gov
Glutathione S-transferases are a major family of phase II detoxification enzymes that catalyze the conjugation of the endogenous antioxidant glutathione with various electrophilic xenobiotics. mdpi.commdpi.com This reaction renders the compounds more water-soluble and facilitates their excretion from the body. mdpi.com The nucleophilic thiol group of glutathione can react with electrophiles like this compound, a process that is significantly accelerated by GSTs. mdpi.com While this enzymatic pathway contributes to the detoxification of this compound, the compound's high reactivity means that non-enzymatic conjugation with glutathione and reactions with other cellular nucleophiles also play a significant role in its rapid clearance. epa.govmdpi.com
Impact on Cellular Processes and Macromolecular Function
The reactivity of this compound is not limited to DNA; it also readily alkylates other essential macromolecules, most notably proteins, leading to functional impairment and cellular disruption.
Protein Alkylation and Functional Impairment
This compound is a strong methylating agent for various nucleophilic functional groups found in proteins. who.int It readily reacts with the thiol (-SH) groups of cysteine residues and the amino (-NH₂) groups of lysine residues, among others. nih.gov The addition of a methyl group to these amino acid side chains constitutes protein alkylation, a modification that can have profound effects on protein structure and function. nih.gov
Cellular Stress Responses and Related Signaling Cascades
The pathomechanisms of this compound are deeply rooted in its ability to induce significant cellular stress, primarily through two interconnected pathways: genotoxic stress and oxidative stress. As a potent alkylating agent, this compound directly interacts with critical macromolecules, triggering a cascade of signaling events designed to manage the damage, but which can ultimately lead to cell death if the damage is too severe.
Genotoxic Stress and DNA Damage Response
The most well-documented mechanism of this compound's toxicity is the induction of genotoxic stress through the alkylation of nucleic acids. This compound is a monofunctional alkylating agent that reacts with DNA via a bimolecular substitution (SN2) mechanism. This reaction involves the transfer of a methyl group to nucleophilic centers within the DNA bases.
Extensive research has shown that this compound consistently produces positive results in a wide array of in-vitro and in-vivo genotoxicity tests, demonstrating its ability to cause mutations and chromosomal anomalies without requiring metabolic activation. The primary targets for methylation on the DNA molecule are the nitrogen atoms in purine bases. The major adducts formed are N7-methylguanine and N3-methyladenine, with very low levels of O6-methylguanine also being produced. The formation of these adducts disrupts the normal structure and function of DNA, interfering with critical processes like replication and transcription. This DNA damage triggers the DNA Damage Response (DDR), a complex signaling network that senses the lesions, halts the cell cycle to allow time for repair, and activates specific DNA repair pathways. While O6-methylguanine is known to be directly mispairing, leading to GC→AT transition mutations, the presence of N7-methylguanine and N3-methyladenine adducts can stall replication forks and lead to single- or double-strand breaks, activating broader DDR signaling.
| Adduct | Primary Site of Methylation | Significance |
|---|---|---|
| N7-methylguanine | N7 position of Guanine | Major adduct; can destabilize the glycosidic bond, leading to depurination and abasic sites. |
| N3-methyladenine | N3 position of Adenine | Blocks DNA replication and is highly cytotoxic. |
| O6-methylguanine | O6 position of Guanine | Formed at very low levels; directly mispairs with thymine, leading to point mutations. |
Oxidative Stress Signaling
In addition to direct genotoxic effects, recent evidence indicates that this compound induces potent oxidative stress. Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its endogenous antioxidant defense systems.
A study utilizing zebrafish embryos demonstrated that exposure to this compound leads to the inhibition of key antioxidant enzymes. This enzymatic inhibition results in the excessive accumulation of ROS within the cells. The buildup of ROS inflicts further damage on cellular components, including lipids, proteins, and DNA, exacerbating the initial genotoxic insult. The study found that the ROS-mediated damage contributed directly to apoptosis (programmed cell death) of myocardial cells, leading to observable cardiotoxicity. Furthermore, the neurotoxic effects and behavioral abnormalities observed in the zebrafish larvae were also linked to this induction of oxidative stress. The central role of oxidative stress was confirmed when the antioxidant astaxanthin was able to rescue the toxic effects of this compound exposure. The accumulation of ROS is a well-known trigger for several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which can ultimately converge on apoptotic signaling.
| Finding | Observed Effect | Organism/Model | Reference |
|---|---|---|---|
| Inhibition of Antioxidant Enzymes | Leads to excessive production of Reactive Oxygen Species (ROS). | Zebrafish Embryos | |
| Induction of Apoptosis | Myocardial cell death observed following ROS accumulation. | Zebrafish Embryos | |
| Developmental Toxicity | Cardiac and neural toxicity linked to upregulation of oxidative stress. | Zebrafish Embryos | |
| Reversal by Antioxidant | Astaxanthin rescued the cardiac and neurotoxic effects. | Zebrafish Embryos |
Analytical Chemistry Methodologies for Dimethyl Sulfate Research
Chromatographic Techniques for Trace Analysis
Chromatographic methods are central to the analysis of dimethyl sulfate (B86663), offering excellent separation capabilities for complex matrices and enabling the detection of trace amounts.
Gas Chromatography (GC) with Selective Detection (FID, FPD, ECD)
Gas chromatography (GC) is well-suited for the analysis of volatile compounds like dimethyl sulfate. However, its sensitivity for DMS can be significantly influenced by the choice of detector.
Flame Ionization Detector (FID): While GC-FID is a common and robust detector, its response to this compound is generally considered to be of low sensitivity, often requiring higher concentrations or derivatization to achieve adequate detection limits for trace analysis in pharmaceutical impurities scholarsresearchlibrary.cominnovareacademics.ininnovareacademics.in.
Flame Photometric Detector (FPD) in Sulfur Mode: The FPD, configured to detect sulfur emissions, offers enhanced selectivity and sensitivity for sulfur-containing compounds like DMS. This makes it a more suitable choice for monitoring DMS in workplace atmospheres and other environmental samples where sulfur specificity is advantageous who.intosha.gov.
Electron Capture Detector (ECD): The ECD is highly sensitive to electronegative compounds. For DMS analysis, GC-ECD is often employed after a derivatization step, typically converting DMS to methyl iodide, which is then readily detected by the ECD. This approach has been successfully applied for the determination of DMS in environmental samples nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the identification and quantification power of mass spectrometry. It is widely adopted for the trace analysis of this compound, especially in pharmaceutical quality control, due to its high specificity and sensitivity scholarsresearchlibrary.comresearchgate.netnih.govgoogle.comresearchgate.netgoogle.com.
GC-MS methods often involve derivatization to improve the detection characteristics of DMS. For instance, derivatization with pentafluorobenzenethiol has been reported scholarsresearchlibrary.com. Alternatively, DMS can be converted to methyl iodide, which is then analyzed by GC-MS google.com. A significant challenge in GC analysis of DMS is the potential for monomethyl sulfate (MMS) to decompose in the hot GC injector, yielding DMS and sulfuric acid, which can lead to overestimation of DMS levels. GC-MS, particularly when using selective ion monitoring (SIM) mode, can help manage these interferences and provide accurate quantification researchgate.netnih.govsigmaaldrich.com.
Specific GC-MS methods have demonstrated excellent performance, with reported limits of detection (LOD) as low as 0.2 μg/g and limits of quantification (LOQ) of 0.6 μg/g scholarsresearchlibrary.com. Other studies report LODs around 0.24 mg/kg and LOQs of 0.48 mg/kg, with good linearity and accuracy researchgate.netnih.gov. Methods employing derivatization and specific sample preparation have achieved LODs of 0.50 ppm and LOQs of 1.69 ppm google.comresearchgate.net.
High Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
HPLC and its advanced form, UHPLC, coupled with mass spectrometry (MS/MS), offer alternative and complementary approaches for DMS analysis, particularly when dealing with complex matrices or when GC is not ideal.
HPLC: Due to the lack of strong chromophores in DMS, HPLC methods often rely on derivatization reactions to introduce a UV-absorbing or fluorescent tag, or employ specific column chemistries. Reverse-phase HPLC (RP-HPLC) methods have been developed, sometimes using derivatization agents, to quantify DMS, achieving LODs as low as 0.13 ppm and LOQs of 0.45 ppm rjptonline.orgdntb.gov.ua.
UHPLC-MS/MS: This technique provides exceptional sensitivity and selectivity, making it ideal for ultra-trace analysis. UHPLC-MS/MS methods typically involve derivatization of DMS with nucleophilic reagents, such as tertiary amines like aminophenazone, to form stable, detectable quaternary ammonium (B1175870) salts chrom-china.comnih.gov. This approach avoids high temperatures detrimental to DMS stability and offers advantages in terms of ionization efficiency and reduced interference. Reported LODs for UHPLC-MS/MS methods are as low as 0.50 ng/mL with LOQs of 1.15 ng/mL, demonstrating high sensitivity chrom-china.comnih.gov. Other LC-MS methods using different derivatization agents like dibenzazepine (B1670418) or pyridine (B92270) have also shown LOQs of 0.05 μg/mL researchgate.netnih.gov.
Ion Chromatography for Methyl Sulfate Species
Ion Chromatography (IC) is primarily used for the separation and quantification of ionic species. While DMS itself is not ionic, IC methods are employed by first converting DMS into ionic species, typically through hydrolysis to monomethyl sulfate (MMS) or sulfate ions.
Several studies have utilized IC with suppressed conductivity detection to determine DMS content in drug substances by analyzing its hydrolysis products innovareacademics.inpharmahealthsciences.netresearchgate.netgoogle.comconferenceworld.in. For example, DMS can be hydrolyzed in an aqueous sodium hydroxide (B78521) solution, and the resulting monomethyl sulfate or sulfate can be directly measured using IC google.com. These methods are noted for their simplicity, accuracy, good sensitivity, precision, and recovery rates google.com. Specific IC methods have reported LODs of 1.60 ppm and LOQs of 3.85 ppm, with good recoveries ranging from 103.4% to 105.3% pharmahealthsciences.netconferenceworld.in. Other IC methods have reported LODs of 1.06 μg/mL and LOQs of 3.20 μg/mL researchgate.net.
Spectroscopic and Other Advanced Detection Methods
Beyond chromatography, spectroscopic techniques and advanced derivatization strategies play roles in DMS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a powerful tool for structural elucidation and can be used to monitor reactions involving DMS, its application for trace-level quantification of DMS in complex matrices is limited compared to chromatographic methods. NMR has been used to confirm the identity of reaction products and monitor reaction kinetics involving DMS enovatia.com.
Derivatization Strategies: As highlighted in the chromatographic sections, derivatization is a key strategy to enhance the detectability and stability of DMS. Various reagents, including nucleophiles like amines (aminophenazone, pyridine), thiols (pentafluorobenzenethiol), and iodide ions, are used to convert DMS into more amenable derivatives for analysis by GC or LC-MS scholarsresearchlibrary.comnih.govgoogle.comchrom-china.comresearchgate.netnih.gov.
Method Validation and Performance Metrics in this compound Quantification
The reliability of any analytical method for this compound relies on rigorous validation according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components) rjptonline.orgchrom-china.compharmahealthsciences.net.
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range scholarsresearchlibrary.cominnovareacademics.ingoogle.comresearchgate.netrjptonline.orgchrom-china.com.
Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies scholarsresearchlibrary.cominnovareacademics.inresearchgate.netnih.govresearchgate.netchrom-china.compharmahealthsciences.netresearchgate.net.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day or by different analysts/instruments) scholarsresearchlibrary.cominnovareacademics.innih.govresearchgate.netnih.govchrom-china.comresearchgate.net.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively scholarsresearchlibrary.cominnovareacademics.innih.govresearchgate.netnih.govgoogle.comresearchgate.netrjptonline.orgchrom-china.compharmahealthsciences.netresearchgate.net.
Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters innovareacademics.inrjptonline.orgchrom-china.com.
System Suitability: Tests performed to ensure that the analytical system itself is capable of producing valid results innovareacademics.inresearchgate.netrjptonline.org.
Table 1: Performance Metrics of Chromatographic Methods for this compound Analysis
| Technique | Detector/MS Mode | LOD (Units) | LOQ (Units) | Linearity Range (Units) | Precision (RSD) | Accuracy (% Recovery) | Reference(s) |
| GC-MS | EI-SIM | 0.2 μg/g | 0.6 μg/g | 0.6-29.9 μg/g | N/A | 97.1% | scholarsresearchlibrary.com |
| GC-MS | EI | 0.24 mg/kg | 0.48 mg/kg | 0.48-208.6 mg/kg | 9.1% (at LOQ) | 96.5% (at LOQ) | researchgate.netnih.gov |
| GC-MS | EI | 0.50 ppm | 1.69 ppm | 1.69-8.40 ppm | N/A | 106.8-113.5% | google.comresearchgate.net |
| GC-FID (HS) | FID | 2.0 μg/g | 5.0 μg/g | 0.5-3.0 μg/mL | N/A | 98.1%-104.5% | innovareacademics.ininnovareacademics.in |
| GC-ECD | ECD | 0.0011 μg/mL | N/A | 0.05-2.0 μg/mL | 4.95% (intra) | 76.0%-110.0% | nih.gov |
| HPLC-UV | UV | 0.13 ppm | 0.45 ppm | N/A | N/A | N/A | rjptonline.orgdntb.gov.ua |
| UHPLC-MS/MS | ESI+ MRM | 0.50 ng/mL | 1.15 ng/mL | 0.9935-7.9480 ng/mL | 1.44%-5.51% | 94.9%-106.4% | chrom-china.comnih.gov |
| LC-MS/MS (HILIC) | ESI+ SIM | 0.05 μg/mL | 0.05 μg/mL | Up to 10 μg/mL | N/A | N/A | researchgate.netnih.gov |
| IC | Conductivity | 1.60 ppm | 3.85 ppm | N/A | N/A | 103.4%-105.3% | pharmahealthsciences.netconferenceworld.in |
| IC | Conductivity | 1.06 μg/mL | 3.20 μg/mL | N/A | N/A | 99.5%-102.4% | researchgate.net |
Note: Units are presented as found in the literature. "N/A" indicates data not explicitly reported or applicable in the cited snippets.
Compound List
this compound (DMS)
Sulfuric acid
Sulfate anion (SO4^2-)
Monomethyl sulfate (MMS)
Methyl iodide
Pentafluorobenzenethiol
Acetonitrile
Dichloromethane
Acetone
Diethyl ether
Methylene chloride
Sodium hydroxide
Potassium iodide (KI)
Ammonium acetate (B1210297)
Formic acid
Pyridine
Aminophenazone
Dibenzazepine
1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)imide
1-butyl-4-methylpyridinium tetrafluoroborate (B81430)
Phthalic acid
Sodium carbonate
Sodium bicarbonate
Diethyl sulfate
Ethyl methanesulfonate (B1217627)
Dipropyl sulfate
Di-isopropyl sulfate
Isopropylamine
Capecitabine
Lornoxicam
Methoxsalen
Tipiracil Hydrochloride
Metoprolol tartrate
Metoprolol succinate (B1194679)
Esomeprazole magnesium
Environmental and Remedial Research on Dimethyl Sulfate
Environmental Transformation and Degradation Pathways
The environmental persistence and transformation of dimethyl sulfate (B86663) are governed by a combination of physical, chemical, and biological processes. These pathways determine the compound's ultimate fate and potential for exposure in the environment.
Hydrolysis Kinetics in Aquatic Environments
In aquatic environments, the primary degradation pathway for dimethyl sulfate is hydrolysis. epa.govatamanchemicals.com This reaction involves the cleavage of the ester linkage by water, leading to the formation of monomethyl sulfate and methanol (B129727). epa.govwho.int The hydrolysis of monomethyl sulfate to sulfuric acid and methanol occurs at a much slower rate. cdnsciencepub.com The rate of this compound hydrolysis is significantly influenced by temperature.
The kinetics of this compound hydrolysis have been investigated to predict its persistence in water. The reaction follows pseudo-first-order kinetics, and the rate constant is temperature-dependent. This relationship can be described by the Arrhenius equation, which relates the rate constant to the activation energy and the pre-exponential factor. One study determined the second-order rate constant for the hydrolysis of this compound in a methanol/water mixture at 65 °C to be 1.3 × 10⁻⁴ L/mol·s. enovatia.com Another study provided empirical constants for a rate equation that can be used to calculate the hydrolysis rate constant over a range of temperatures. cdnsciencepub.com
| Temperature (°C) | Rate Constant (k) (s⁻¹) | Reference |
|---|---|---|
| 10 | 2.93 x 10⁻⁵ | Calculated from cdnsciencepub.com |
| 20 | 9.53 x 10⁻⁵ | Calculated from cdnsciencepub.com |
| 25 | 1.66 x 10⁻⁴ | nih.gov |
| 30 | 2.89 x 10⁻⁴ | Calculated from cdnsciencepub.com |
| 40 | 7.94 x 10⁻⁴ | Calculated from cdnsciencepub.com |
This interactive table allows for the visualization of the temperature-dependent hydrolysis rate of this compound. The data is derived from empirical equations and experimental values found in the cited literature.
Atmospheric Oxidation Mechanisms
Information regarding the specific atmospheric oxidation mechanisms of this compound is limited in publicly available scientific literature. The atmospheric chemistry of organosulfur compounds is more extensively documented for dimethyl sulfide (B99878) (DMS), a different and more volatile sulfur compound. The oxidation of DMS in the atmosphere is primarily initiated by hydroxyl (OH) and nitrate (B79036) (NO₃) radicals, leading to the formation of various products, including sulfur dioxide, methanesulfonic acid, and sulfuric acid. nih.govnih.gov However, it is crucial to distinguish that these pathways are specific to dimethyl sulfide and cannot be directly extrapolated to this compound without specific research. The higher boiling point and lower vapor pressure of this compound compared to dimethyl sulfide suggest its atmospheric concentration and subsequent gas-phase oxidation potential would be significantly lower. Any this compound that does enter the atmosphere is expected to hydrolyze in the presence of atmospheric moisture. who.int
Biotic Degradation Processes in Environmental Systems
There is a notable lack of research on the biotic degradation of this compound in environmental systems such as soil and aquatic environments. While the metabolism of this compound has been studied in mammals, involving enzymatic pathways, this is not indicative of its fate in microbial communities in the environment. The vast body of research on the microbial degradation of sulfur compounds in the environment focuses predominantly on dimethyl sulfide. oup.comnih.gov Numerous microorganisms have been identified that can utilize dimethyl sulfide as a carbon and energy source. oup.com However, specific enzymatic pathways for the degradation of this compound by environmental microorganisms have not been well-documented in the available literature. Given its high reactivity and rapid hydrolysis, it is possible that abiotic degradation processes significantly outcompete microbial degradation for this compound in most environmental settings.
Strategies for Environmental Decontamination and Waste Management
Effective management of this compound waste and remediation of contaminated sites is critical to prevent environmental and health impacts. Strategies primarily focus on chemical neutralization and controlled thermal destruction.
Chemical Neutralization and Hydrolytic Decomposition
Chemical neutralization is a primary method for the decontamination of this compound. This process typically involves the use of alkaline solutions to accelerate the hydrolysis of the compound. atamanchemicals.comwikipedia.org Common neutralizing agents include solutions of sodium hydroxide (B78521), sodium carbonate, and ammonia. atamanchemicals.com The reaction with alkaline solutions is exothermic and results in the formation of less toxic and more manageable products. For instance, hydrolysis with sodium hydroxide yields methanol and sodium methyl sulfate, which can be further hydrolyzed to methanol and sodium sulfate.
The efficiency of hydrolytic decomposition is dependent on factors such as temperature, pH, and the concentration of the neutralizing agent. Warming the mixture can accelerate the decomposition process. atamanchemicals.com For spills, it is recommended to absorb the material in an inert substance like sand or earth before applying a dilute alkaline solution for neutralization. wikipedia.org
Incineration and Controlled Disposal Technologies
Incineration is a recommended technology for the disposal of concentrated this compound waste. This process involves the high-temperature combustion of the chemical, ideally in a specialized incinerator equipped with an afterburner and a scrubber. The high temperatures, typically ranging from 870 to 1,200°C, ensure the complete destruction of the organic molecule.
To facilitate combustion and ensure complete destruction, this compound is often dissolved in a flammable solvent before being injected into the incinerator. The afterburner is crucial for destroying any potentially harmful volatile organic compounds that may not have been fully combusted in the primary chamber. A scrubber system is essential to remove acidic gases, such as sulfur oxides, that are formed during the combustion of sulfur-containing compounds. This prevents the release of these pollutants into the atmosphere and the subsequent formation of acid rain.
Environmental Monitoring and Fate Modeling
Environmental Monitoring of this compound
The detection and quantification of this compound in environmental matrices are crucial for assessing exposure and understanding its environmental behavior. Due to its high toxicity and reactivity, sensitive analytical methods are required to monitor its presence in air, water, and soil.
Air Monitoring:
Ambient air monitoring is a primary concern due to the potential for inhalation exposure. Several techniques have been developed for the determination of this compound in the air, often involving sampling followed by laboratory analysis. Common sampling methods involve drawing a known volume of air through a solid sorbent material, which is then thermally or chemically desorbed for analysis.
Analytical determination is predominantly achieved through gas chromatography (GC) coupled with various detectors. For instance, a flame photometric detector (FPD) specific for sulfur-containing compounds is frequently used. nih.govsemanticscholar.orgosti.gov Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity, allowing for confident identification and quantification. bgrci.de The choice of sorbent material, such as silica (B1680970) gel or porous polymers like Tenax-TA, is critical for efficient trapping of this compound from the air. nih.govbgrci.deosha.gov Liquid chromatography (LC) has also been utilized, sometimes involving derivatization of this compound before analysis. inchem.orgwho.int
The following table summarizes various analytical methods for air monitoring of this compound:
Water and Soil Monitoring:
Monitoring for this compound in water and soil is less common, primarily because it hydrolyzes very rapidly in these media. canada.ca Any this compound released into water or moist soil is not expected to persist long enough for typical monitoring protocols to be effective. atamanchemicals.comnih.gov The primary focus in these compartments is often on its degradation products, such as methanol and sulfuric acid. atamanchemicals.com
Environmental Fate Modeling of this compound
Environmental fate modeling is employed to predict the distribution, persistence, and transformation of chemicals in the environment. For this compound, its high reactivity, particularly its rapid hydrolysis, is the dominant factor governing its environmental fate.
Environmental Distribution:
Fugacity models, such as the Level III fugacity model, predict that this compound will predominantly remain in the environmental compartment to which it is released. canada.ca Given its moderate vapor pressure, if released to the atmosphere, it is expected to exist primarily in the vapor phase. canada.canih.gov
The Henry's Law Constant (H) provides insight into the partitioning of a chemical between air and water. A reported value for this compound is 6.9 mol/(m³·Pa), indicating a tendency to partition from water to air. However, its rapid hydrolysis in water significantly limits the relevance of this partitioning in most environmental scenarios. atamanchemicals.comnih.gov
Degradation Processes:
The environmental persistence of this compound is low due to its susceptibility to various degradation processes.
Hydrolysis: This is the most significant degradation pathway in aquatic and soil environments. This compound reacts with water to form monomethyl sulfate and methanol, and ultimately sulfuric acid. inchem.orgcanada.caatamanchemicals.com The hydrolysis rate is rapid, with a reported half-life of approximately 1.1 to 1.15 hours in water at neutral pH and 25°C. atamanchemicals.comnih.gov This process is catalyzed by both acidic and basic conditions. atamanchemicals.com
Atmospheric Degradation: In the atmosphere, this compound is subject to degradation by photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this reaction is about 82 to 84 days. nih.gov It is also susceptible to washout by rain, after which it would rapidly hydrolyze. canada.cainchem.org Direct photolysis is not expected to be a significant degradation pathway as it does not absorb light at wavelengths greater than 290 nm. nih.gov
Biodegradation: While hydrolysis is the dominant process, there is evidence that this compound and its hydrolysis products are readily biodegradable. canada.ca However, due to the rapid rate of hydrolysis, biodegradation is not considered a primary fate process in aquatic systems. atamanchemicals.comnih.gov
The following table summarizes key environmental fate parameters for this compound:
Due to its rapid degradation in the environment, particularly through hydrolysis, this compound is not expected to persist or bioaccumulate. canada.canih.gov Environmental modeling and monitoring efforts often conclude that concentrations in water and soil are likely to be negligible. canada.ca The primary environmental concern is related to localized atmospheric releases and the subsequent potential for human exposure before significant degradation occurs.
Development of Safer Alternatives and Green Chemistry Approaches
Comparative Analysis of Methylating Agents
A critical aspect of moving away from dimethyl sulfate (B86663) involves evaluating alternative methylating agents. The most commonly considered substitutes include dimethyl carbonate (DMC), methyl iodide, and methyl triflate. wikipedia.org Each presents a different balance of reactivity, cost, safety, and environmental impact.
Dimethyl Carbonate (DMC): DMC is often highlighted as a leading green alternative to dimethyl sulfate. nih.gov It is non-toxic, biodegradable, and can be produced via clean processes. nih.govnih.govbulkchemicals2go.com Unlike traditional methylating agents that produce inorganic salts as byproducts, DMC-mediated reactions, often catalyzed by bases like potassium carbonate or zeolites, can have byproducts as simple as methanol (B129727) and carbon dioxide. nih.govunive.it While this compound is highly effective and affordable, its associated occupational and environmental hazards are significant. bulkchemicals2go.com DMC provides a much safer profile, though it is less reactive and may require higher temperatures (above 150-180°C) to achieve methylation. unive.itacs.org A key advantage of DMC is its remarkable selectivity for mono-methylation, which is difficult to achieve with more aggressive reagents like this compound, thereby preventing the formation of unwanted dialkylated byproducts. unive.itresearchgate.net
Methyl Iodide: Methyl iodide is another alternative to this compound. It is less hazardous but also more expensive. wikipedia.org Its efficiency as a methyl transfer reagent is correlated with its toxicity, a common trend among methylating agents. wikipedia.org
Methyl Triflate: Methyl triflate (CF₃SO₃CH₃) has, to some extent, superseded this compound as a laboratory reagent. wikipedia.org It is a powerful methylating agent, but like others in its class, its high reactivity is associated with significant hazards. researchgate.net
Below is a comparative analysis of these methylating agents.
| Property | This compound (DMS) | Dimethyl Carbonate (DMC) | Methyl Iodide (MeI) | Methyl Triflate (MeOTf) |
|---|---|---|---|---|
| Reactivity | High | Low to Moderate (requires higher temperatures) | High | Very High |
| Toxicity Profile | High (toxic, mutagenic) | Low (non-toxic, biodegradable) nih.govbulkchemicals2go.com | Moderate to High (toxic) wikipedia.org | High (toxic, corrosive) researchgate.net |
| Byproducts | Inorganic salts (e.g., sulfates) | Methanol and CO2 (with catalytic base) unive.it | Inorganic salts (e.g., iodides) | Triflate salts |
| Selectivity | Can lead to over-methylation | High selectivity for mono-methylation unive.itresearchgate.net | Variable | High reactivity can reduce selectivity |
| Green Chemistry Profile | Poor | Excellent (considered a green reagent) nih.gov | Poor | Poor |
Green Chemistry Metrics and Principles Applied to Methylation Processes
The principles of green chemistry provide a framework for assessing and improving the sustainability of chemical processes like methylation. yale.edugctlc.org Key metrics are used to quantify the "greenness" of a reaction, moving beyond simple percentage yield to consider waste, efficiency, and environmental impact. acs.orgwikipedia.orgnih.gov
Key Green Chemistry Principles in Methylation:
Prevention: It is better to prevent waste than to treat it after it has been created. epa.gov This principle favors reagents like DMC that minimize byproduct formation. unive.it
Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product. acs.orgwikipedia.org Addition reactions are highly desirable as they can have 100% atom economy. scranton.edu
Less Hazardous Chemical Syntheses: Synthetic methods should be designed to use and generate substances with little or no toxicity. epa.govnih.gov This directly supports the replacement of highly toxic this compound. bulkchemicals2go.com
Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can carry out a reaction multiple times, minimizing waste. epa.govgctlc.org DMC methylations often use catalytic amounts of a base, which is a significant green advantage. unive.it
Green Chemistry Metrics: Several metrics are used to evaluate the environmental performance of different methylating agents.
Atom Economy (AE): This metric calculates the ratio of the formula weight of the desired product to the sum of the formula weights of all reactants, expressed as a percentage. wikipedia.org A higher AE signifies less waste. For methylation reactions, the atom economy generally follows the trend: Methanol >> Dimethyl Carbonate ≥ this compound > Methyl Iodide. epa.govresearchgate.net
E-Factor: The E-Factor is the ratio of the total weight of waste generated to the weight of the product. nih.gov A lower E-factor indicates a greener process. Processes using DMC can achieve very low E-factors because the byproducts are minimal.
Reaction Mass Efficiency (RME): RME is the percentage of the actual mass of the desired product relative to the total mass of all reactants used. wikipedia.org It combines the concepts of atom economy and chemical yield into a more comprehensive measure. nih.gov
| Methylating Agent | Reaction | Atom Economy (%) |
|---|---|---|
| Methanol (MeOH) | O-methylation of phenol (B47542) | High (Methanol incorporates 47% of its mass into products) researchgate.net |
| C-methylation of phenylacetonitrile | ||
| N-methylation of aniline | ||
| Dimethyl Carbonate (DMC) | O-methylation of phenol | Moderate (DMC incorporates ~16% of its mass) researchgate.net |
| C-methylation of phenylacetonitrile | ||
| N-methylation of aniline | ||
| This compound (DMS) | O-methylation of phenol | Moderate (DMS incorporates 12-24% of its mass) researchgate.net |
| C-methylation of phenylacetonitrile | ||
| N-methylation of aniline | ||
| Methyl Iodide (MeI) | O-methylation of phenol | Low (MeI incorporates ~11% of its mass) researchgate.net |
| C-methylation of phenylacetonitrile | ||
| N-methylation of aniline |
Note: The data illustrates the general trend of atom economy, where reagents that transfer a larger portion of their mass to the product are considered more efficient. researchgate.net
Novel Reagent Design for Sustainable Methylation Chemistry
The search for safer alternatives to this compound has spurred innovation in reagent design, focusing on sustainability, safety, and efficiency. The goal is to develop methylating agents that are derived from renewable feedstocks, are non-toxic, and operate under mild, energy-efficient conditions.
Dimethyl Carbonate (DMC): As previously discussed, DMC is a prime example of a successful green reagent. Its development was driven by the need to replace not only this compound but also highly toxic phosgene. nih.govunive.it The ability to produce DMC through clean, non-phosgene routes, such as the oxidative carbonylation of methanol, is a key aspect of its green profile. unive.it Its tunable reactivity allows for high selectivity, which is a crucial design feature for minimizing waste in complex syntheses. nih.gov
Methanol-Based Systems: Methanol itself is considered a green and low-cost methylating agent. nottingham.ac.uk Recent research has focused on developing catalytic systems that can effectively use methanol for selective methylation. researchgate.net For example, ruthenium catalysts have been developed for the mono-N-methylation of amines using methanol as the methyl source, offering a sustainable and selective alternative to traditional methods. researchgate.net
Other Sustainable C1 Sources: Research is expanding to include other simple, abundant, and non-toxic C1 sources for methylation. These include:
Formic Acid: This biomass-derived C1 source is non-toxic, easy to handle, and has been used for N-methylation of amides over specific catalysts. researchgate.netresearchgate.net
Acetic Acid: As an inexpensive and widely available chemical, acetic acid and its derivatives are being explored as potential methyl sources. mdpi.com
Methyl Boronic Acids: These reagents are moisture-insensitive, show excellent functional group tolerance, and can be used for late-stage functionalization of complex molecules under mild conditions. mdpi.com
The design of these novel reagents and systems is guided by the core principles of green chemistry, aiming to create a new generation of methylation chemistry that is inherently safer and more sustainable than processes relying on traditional reagents like this compound.
Advanced Biophysical and Computational Studies of Dimethyl Sulfate
Dimethyl Sulfate (B86663) in RNA Structural Probing (DMS-MaPseq and Chemical Mapping)
Dimethyl sulfate (DMS) has become a pivotal chemical probe for elucidating the secondary and tertiary structures of RNA. wikipedia.org The technique, particularly when coupled with next-generation sequencing in a method known as DMS-MaPseq (this compound Mutational Profiling with sequencing), allows for high-throughput analysis of RNA structure both in vitro and in vivo. nih.govresearchgate.netresearchgate.net The fundamental principle of DMS probing lies in its ability to methylate the Watson-Crick face of unpaired adenine (B156593) (at the N1 position) and cytosine (at the N3 position) residues. nih.govjove.comoup.com When these bases are involved in standard Watson-Crick base pairing, these positions are shielded within the double helix and are thus protected from DMS modification. oup.comnih.gov
In the DMS-MaPseq workflow, RNA is first treated with DMS to methylate accessible bases. wikipedia.org Subsequently, a thermostable group II intron reverse transcriptase (TGIRT) is used to synthesize complementary DNA (cDNA). nih.govnih.gov This specific enzyme frequently misincorporates a nucleotide when it encounters a DMS-methylated base, effectively creating a mutation in the cDNA sequence. wikipedia.orgnih.gov High-throughput sequencing of the resulting cDNA library reveals these mutation patterns. By mapping these mutations back to the original RNA sequence, the relative mutation rate at each base can be calculated, providing a direct measure of the base's reactivity with DMS and, by inference, its pairing status. nih.gov This method provides high-quality, high signal-to-noise data and can be applied on a genome-wide scale or for targeted analysis of specific RNAs. nih.govresearchgate.net
Historically, DMS reactivity data was often interpreted in a binary fashion: high reactivity indicated an unpaired nucleotide, while low reactivity signified a paired nucleotide. nih.govnih.gov However, recent advanced studies have revealed the limitations of this simplified model and have moved towards more quantitative frameworks for interpreting DMS reactivity. biorxiv.orgbiorxiv.org Research has demonstrated that DMS reactivity exists on a continuous spectrum over several orders of magnitude, rather than in discrete high and low states. nih.govbiorxiv.org
A key finding is the significant overlap in reactivity distributions between nucleotides in Watson-Crick (WC) pairs and those that are not (non-WC). nih.govbiorxiv.orgbiorxiv.org Systematic analysis of thousands of RNA constructs with known 3D structures revealed that approximately 10% of non-WC residues exhibit low reactivity typical of WC pairs, while a similar percentage of WC residues show unexpectedly high reactivity. nih.govbiorxiv.org This overlap demonstrates that simple reactivity thresholds are insufficient to definitively determine the pairing status of every nucleotide. biorxiv.orgbiorxiv.org
These quantitative insights are now being used to refine RNA structure prediction algorithms. Instead of using DMS data as absolute constraints, the reactivity values are used to derive pseudo-energy terms that bias the folding algorithms. nih.govbiorxiv.org Lower reactivity increases the energetic favorability of a nucleotide being in a Watson-Crick pair, while higher reactivity decreases it, allowing for a more nuanced and accurate prediction of RNA secondary structure. nih.govbiorxiv.org This approach better captures the complex structural and dynamic information embedded in DMS experimental data. researchgate.net
The quantitative reactivity of a nucleotide to DMS provides more than just pairing information; it offers detailed insights into the local 3D structural environment of the RNA. nih.govbiorxiv.org Systematic studies have established direct correlations between DMS reactivity values and specific three-dimensional features, moving beyond secondary structure to probe tertiary contacts and dynamics. biorxiv.orgbiorxiv.org
Several key structural features have been shown to correlate with DMS reactivity:
Solvent Accessibility : A moderate correlation exists between the solvent accessibility of the N1 (adenine) and N3 (cytosine) atoms and DMS reactivity. Non-canonical base pairs that exhibit low, WC-like reactivity often do so because of reduced solvent accessibility at these modification sites. nih.gov
Hydrogen Bonding : Non-WC bases that are protected from DMS modification often participate in alternative hydrogen bonding networks that shield the reactive sites. This protection is a key reason why about 11% of non-canonical pairs show reactivity below the typical WC threshold. biorxiv.org
Base Stacking and Dynamics : Watson-Crick pairs that show greater than expected DMS reactivity are often found flanking structural junctions. This elevated reactivity correlates with weaker base stacking and increased local flexibility or dynamics, which can transiently expose the modification sites. nih.govbiorxiv.orgbiorxiv.org
Non-Canonical Pair Geometry : For non-canonical base pairs, DMS reactivity values show a strong correlation with specific atomic distances and the geometry of the base pairing. This allows DMS data to be used to discriminate between different 3D conformations of non-canonical interactions. nih.govbiorxiv.orgbiorxiv.org
Thermodynamics of Tertiary Contacts : There is a direct relationship between the DMS reactivity of nucleotides within a tetraloop and the thermodynamic stability (ΔG) of the tertiary contact it forms with its receptor. This was the first direct evidence that a single DMS reactivity measurement can report on thermodynamic parameters. oup.com
The table below summarizes the interpretation of different DMS reactivity patterns in the context of RNA 3D structure.
| DMS Reactivity Pattern | Traditional Interpretation | Advanced 3D Structural Interpretation |
| Low Reactivity at A/C | Watson-Crick paired | Can be a WC pair, a non-canonical pair with reduced solvent accessibility and/or increased hydrogen bonding, or part of a stable tertiary contact. oup.comnih.govbiorxiv.org |
| High Reactivity at A/C | Unpaired / Single-stranded | Can be an unpaired nucleotide in a loop or bulge, or a WC pair in a region of high dynamics or weak base stacking (e.g., flanking a junction). nih.govbiorxiv.org |
| Intermediate Reactivity | Ambiguous | Provides quantitative information on local flexibility, transient structures, or non-canonical geometries. nih.govbiorxiv.org |
| Reactivity at G/U | No reactivity expected | Can indicate unusual conformations, such as "shifted G-U wobbles," where the uracil (B121893) is pushed into a position that allows for DMS modification. psu.edu |
Computational Chemistry Approaches to Reaction Mechanisms and Molecular Interactions
Computational chemistry provides valuable insights into the reaction mechanisms and molecular interactions of this compound. As a potent methylating agent, DMS is known to react with nucleophiles primarily through a bimolecular nucleophilic substitution (SN2) reaction mechanism. nih.govstackexchange.com This pathway involves the attack of a nucleophile on one of the methyl groups of DMS, leading to the formation of a transition state and the displacement of the methyl sulfate anion, which is an excellent leaving group. stackexchange.com
Kinetic modeling has been employed to understand the formation and consumption of DMS in various solvent systems. For instance, in the presence of methanol (B129727) and sulfuric acid, a complex set of equilibria governs the concentration of DMS. Sulfuric acid is rapidly converted to monomethyl sulfate (MMS), which can then undergo a reversible esterification to form DMS. enovatia.comresearchgate.net DMS, in turn, can be consumed through competing solvolysis reactions:
Methanolysis : DMS reacts with methanol to regenerate MMS and form dimethyl ether. enovatia.comresearchgate.net
Hydrolysis : In the presence of water (which may be a byproduct of a primary reaction like esterification), DMS undergoes hydrolysis to form methanol and monomethyl sulfate. enovatia.comresearchgate.net
Computational models, such as those developed using DynoChem, fit time-dependent experimental data (often from NMR) to derive the kinetic rate constants for these competing reactions. enovatia.comresearchgate.net These studies show that while water is a better nucleophile than methanol, the relative abundance of the solvent is critical in determining the primary reaction pathway. enovatia.com
The interaction of DMS with nucleic acids has also been a subject of computational interest. The reaction targets strong nucleophilic centers in DNA and RNA, particularly the N7 position of guanine (B1146940) and the N3 position of adenine. nih.gov The SN2 mechanism explains the formation of these specific DNA and RNA adducts, which are central to its use as a structural probe and also to its biological activity.
| Reaction | Reactants | Products | Kinetic Rate Constant (k) at 65 °C |
| MMS Formation | Sulfuric Acid + Methanol | Monomethyl Sulfate (MMS) + Water | k₁ = 6.5 x 10⁻⁵ L/mol·s |
| DMS Hydrolysis | This compound (DMS) + Water | MMS + Methanol | k₋₂ = 1.3 x 10⁻⁴ L/mol·s |
| DMS Methanolysis | This compound (DMS) + Methanol | MMS + Dimethyl Ether | k₃ = 3.1 x 10⁻⁶ L/mol·s |
| Data derived from kinetic modeling of a sulfuric acid-catalyzed esterification in methanol. enovatia.comresearchgate.net |
Spectroscopic Characterization of this compound Adducts and Intermediates
Various spectroscopic techniques are employed to characterize this compound, its reaction intermediates, and the adducts it forms with other molecules. These methods are crucial for monitoring reaction kinetics, identifying products, and quantifying trace amounts of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy , particularly proton (¹H) NMR, is a powerful tool for studying DMS reactions in solution. Time-dependent NMR spectra can be used to monitor the consumption of DMS and the concurrent formation of products like monomethyl sulfate (MMS) and dimethyl ether. enovatia.comresearchgate.net By integrating the characteristic resonance signals of the methyl groups in each compound, a quantitative profile of the reaction progress can be constructed, which is essential for kinetic modeling. enovatia.com
Mass Spectrometry (MS) , especially when coupled with chromatography, is a highly sensitive method for detecting and quantifying DMS and its adducts. Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is used for the trace analysis of DMS. chrom-china.com In these methods, DMS is often derivatized to create a more stable, charged adduct that is easier to detect. For example, DMS can react with a tertiary amine like aminophenazone to form a stable quaternary ammonium (B1175870) salt. chrom-china.com This product is then separated by chromatography and detected by MS in multiple reaction monitoring (MRM) mode, providing high specificity and very low limits of detection (in the ng/mL range). chrom-china.com
Specific adducts of this compound have also been characterized. For example, the N,N-Dimethylformamide this compound adduct is a commercially available reagent with well-defined physical properties determined by standard methods, including its refractive index and density. sigmaaldrich.com Spectroscopic data for such adducts, including their unique SMILES and InChI identifiers, are available in chemical databases. sigmaaldrich.com
| Spectroscopic Technique | Application for this compound | Information Obtained |
| Proton NMR (¹H NMR) | Monitoring reaction kinetics in solution. | Quantitative, time-resolved concentrations of DMS, monomethyl sulfate, and dimethyl ether. enovatia.comresearchgate.net |
| UHPLC-MS/MS | Trace detection and quantification of DMS. | Highly sensitive detection of DMS (often after derivatization), with limits of detection in the low ng/mL range. chrom-china.com |
| Refractometry / Densitometry | Physical characterization of stable adducts. | Refractive index and density of specific adducts, such as the N,N-Dimethylformamide this compound adduct. sigmaaldrich.com |
Q & A
Q. What are the critical safety protocols for handling dimethyl sulfate in laboratory settings?
this compound requires stringent safety measures due to its high toxicity, carcinogenicity, and corrosive nature. Researchers must:
- Use personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to prevent skin/eye contact .
- Ensure local exhaust ventilation and emergency showers/eyewash stations in workspaces .
- Follow accidental release protocols : Absorb spills with inert materials (e.g., sand), seal contaminated waste, and decontaminate affected areas .
- Refer to OSHA standards (29 CFR 1910.132) for PPE selection and training .
Q. How can researchers determine the phase transitions of this compound using crystallographic data?
Structural characterization of this compound involves:
- Neutron diffraction (e.g., HRPD ISIS facility) to resolve low-temperature phase II (monoclinic, P2/a) and phase I (orthorhombic, Fdd2) .
- Temperature-dependent studies : Phase II (5 K) and phase I (220 K) exhibit distinct lattice parameters (e.g., a = 8.687 Å vs. 12.057 Å) and densities (1.773 vs. 1.505 Mg m⁻³) .
- Rietveld refinement with software like TOPAS to model atomic positions and thermal parameters .
Q. What analytical techniques are recommended for detecting this compound in environmental samples?
- Gas chromatography coupled with surface acoustic wave (GC-SAW) sensors provides high sensitivity for vapor detection, with principal component analysis (PCA) enabling compound-specific identification .
- UV-Vis spectroscopy and HPLC can quantify this compound in liquid matrices, though derivatization may be required for improved accuracy .
Advanced Research Questions
Q. How can conflicting data on this compound’s carcinogenicity be resolved in toxicological studies?
- Dose-response analysis : Compare studies using inhalation (rat models) vs. subcutaneous injection to assess route-specific carcinogenic thresholds .
- Mechanistic studies : Investigate alkylation of DNA (e.g., guanine methylation) and repair pathways to clarify mutagenic potential .
- Meta-analyses : Pool data from IARC (Group 2A) and OSHA studies to evaluate consistency in tumorigenicity findings .
Q. What methodological considerations are essential for synthesizing this compound derivatives with reduced toxicity?
- Alternative alkylating agents : Replace this compound with dimethyl carbonate or methyl triflate in methylation reactions to mitigate toxicity .
- Solvent optimization : Use aprotic solvents (e.g., acetonitrile) under inert atmospheres to minimize hydrolysis and byproduct formation .
- Real-time monitoring : Employ in-situ FTIR or NMR to track reaction progress and reduce excess reagent use .
Q. How should researchers design experiments to address discrepancies in phase transition data under varying humidity?
- Controlled humidity chambers : Measure lattice parameter shifts (e.g., c-axis in phase I) using synchrotron X-ray diffraction at 220 K .
- Dynamic vapor sorption (DVS) : Correlate moisture uptake with crystallographic changes to identify hydration-driven phase instabilities .
- Computational modeling : Apply density functional theory (DFT) to predict humidity effects on hydrogen bonding networks .
Data Analysis and Reporting Standards
Q. What statistical methods are appropriate for interpreting toxicological data with high variability?
- Non-parametric tests : Use Mann-Whitney U tests for non-normal datasets (e.g., tumor incidence rates) .
- Multivariate regression : Control for confounding variables like exposure duration or animal weight in dose-response models .
- Uncertainty quantification : Report confidence intervals (95% CI) for LD₅₀ values (e.g., 440 mg/kg in rats) to enhance reproducibility .
Q. How should crystallographic data for this compound be reported to meet journal standards?
- Supplementary materials : Include raw diffraction data (e.g., .cif files) and refinement parameters (Rint, θmax) for phase I and II .
- CIF validation : Use checkCIF (IUCr) to ensure compliance with crystallographic guidelines .
- Minimal reporting : Highlight key metrics (e.g., space group, Z-value) in the main text, with full datasets in appendices .
Regulatory and Ethical Considerations
Q. What ethical guidelines apply to animal studies involving this compound exposure?
Q. How can researchers comply with OSHA and IARC regulations when handling this compound?
- Exposure monitoring : Use NIOSH Method 2520 to measure airborne concentrations (TLV-TWA: 0.1 ppm) .
- Waste disposal : Neutralize excess this compound with sodium bicarbonate before incineration in sealed containers .
- Labeling : Follow GHS criteria (H350: Suspected of causing cancer) on all storage containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
